molecular formula C7H15Cl2N3 B3001493 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride CAS No. 188638-89-3

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride

Cat. No.: B3001493
CAS No.: 188638-89-3
M. Wt: 212.12
InChI Key: YPIOAEBGGOLWEG-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N3 and its molecular weight is 212.12. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Imidazoline derivatives, which include compounds structurally related to 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride, have been studied as corrosion inhibitors. For instance, derivatives like 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine have shown effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions (Zhang et al., 2015).

DNA Binding and Cytotoxicity

Certain Cu(II) complexes of tridentate ligands containing the imidazole group, similar to this compound, have been synthesized and shown to exhibit strong DNA binding properties and cytotoxicity against various cancer cell lines. These properties make them of interest in the development of chemotherapeutic agents (Kumar et al., 2012).

Antimicrobial Activities

Imidazole derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Rajkumar et al., 2014).

Synthesis of Novel Compounds

The chemical structure of this compound provides a versatile scaffold for the synthesis of various novel compounds. For instance, the synthesis of 2-(1-Imidazolyl)ethanamine from ethyl acrylate, as a precursor, demonstrates the potential for creating a wide range of new chemical entities for further exploration in pharmaceutical and chemical research (Y. Ri-sheng, 2010).

Safety and Hazards

The safety information for “2-(2-Ethyl-1H-imidazol-4-yl)ethanamine” indicates that it should be handled with care . The MSDS (Material Safety Data Sheet) for this compound can be found online .

Mechanism of Action

Target of Action

The primary targets of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride are H1 and H2 histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

The compound acts as an agonist for the H1 and H2 histamine receptors . Upon binding to these receptors, it triggers a series of biochemical reactions. For instance, activation of H1 receptors leads to calcium mobilization , while activation of H2 receptors stimulates the activity of adenylate cyclase in neurons .

Biochemical Pathways

The activation of H1 and H2 receptors by this compound affects several biochemical pathways. The mobilization of calcium ions (Ca2+) can influence various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . On the other hand, the stimulation of adenylate cyclase can increase the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses .

Result of Action

The activation of H1 and H2 receptors by this compound can lead to various molecular and cellular effects. These may include changes in intracellular calcium levels, modulation of neurotransmitter release, and alteration of cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability and activity might be affected by storage conditions . Moreover, its interaction with other molecules in the body could potentially influence its overall effect.

Properties

IUPAC Name

2-(2-ethyl-1H-imidazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-2-7-9-5-6(10-7)3-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIOAEBGGOLWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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